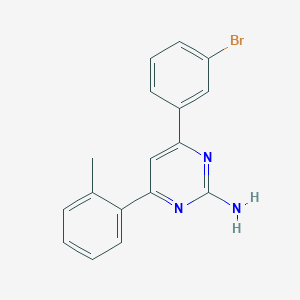

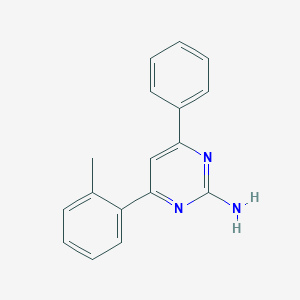

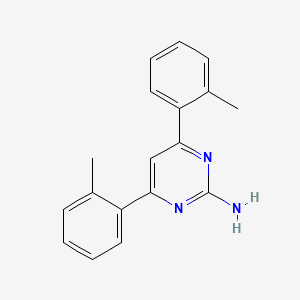

4,6-Bis(2-methylphenyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,6-Bis(2-methylphenyl)pyrimidin-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

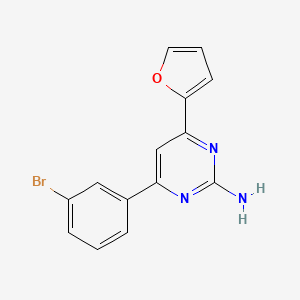

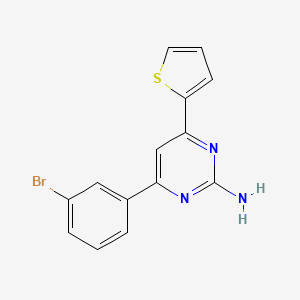

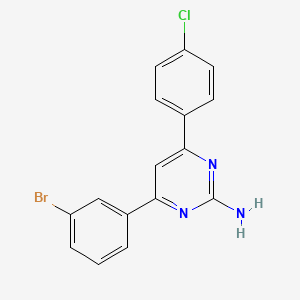

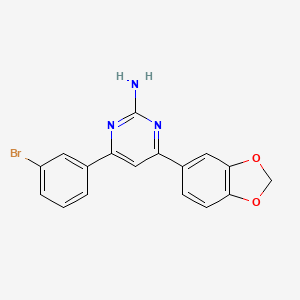

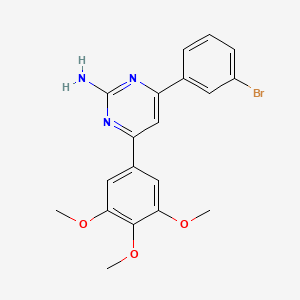

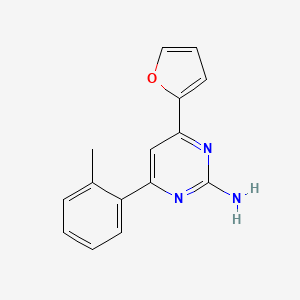

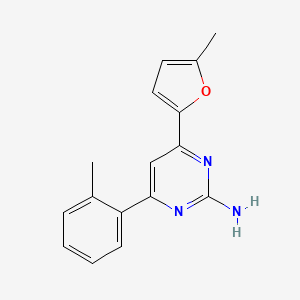

The synthesis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .

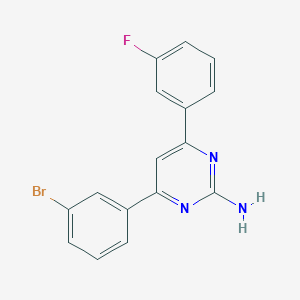

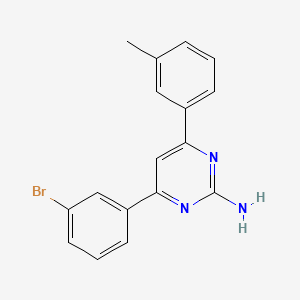

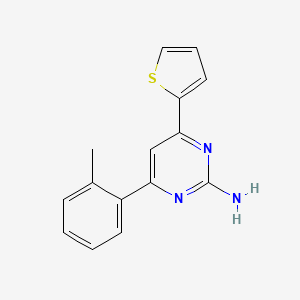

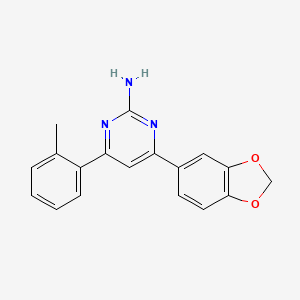

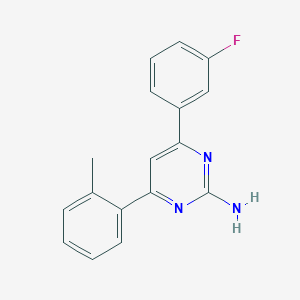

Molecular Structure Analysis

The molecular formula of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine is C18H17N3 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

科学研究应用

Antimicrobial Activity

Pyrimidine derivatives, including 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, have been found to exhibit significant antimicrobial activity . The antimicrobial activity of these compounds strongly depends on the size and orientation of the olefinic/aromatic linker .

DNA Photocleavage Activity

These compounds have shown excellent DNA photocleavage activity under UV light . This property makes them promising candidates for anticancer drug discovery .

Anticancer Properties

Pyrimidine derivatives are used in the synthesis of various anticancer drugs . For example, methotrexate, a drug containing a pyrimidine core, is used for the treatment of various types of cancer .

Antihypertensive Properties

Some pyrimidine derivatives are used in the synthesis of antihypertensive drugs . Ketanserin, a drug containing a pyrimidine core, is used as an antihypertensive .

Hair Growth Stimulant

Minoxidil, a drug containing a pyrimidine core, is used as a hair growth stimulant .

Synthesis of Other Drugs

Pyrimidine derivatives are used in the synthesis of a large number of commercially available drugs . For example, mopidamol (anti-metabolite) and 4-aryl-2-aminoalkylpyrimidines (Janus kinase 2 inhibitors) are synthesized using pyrimidine derivatives .

Antioxidant Properties

Some pyrimidine derivatives have been found to possess antioxidant properties .

Anti-Inflammatory Properties

Pyrimidine derivatives have been found to exhibit anti-inflammatory properties .

安全和危害

未来方向

The future research directions for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine could involve further exploration of its biological activity and potential applications. For instance, its derivatives could be further studied for their potential as anticancer agents . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action .

作用机制

Target of Action

The primary targets of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .

Mode of Action

The compound exhibits antitrypanosomal and antiplasmodial activities, indicating its potential to inhibit the growth of the targeted organisms .

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound interferes with the life cycle of the targeted organisms, disrupting their growth and proliferation .

Result of Action

The result of the action of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

属性

IUPAC Name |

4,6-bis(2-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-7-3-5-9-14(12)16-11-17(21-18(19)20-16)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQSQLLLUUYODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2-methylphenyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。